1-phenyl-1H-azepine
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Overview
Description
1-Phenyl-1H-azepine is a seven-membered heterocyclic compound containing one nitrogen atom in the ring This compound is part of the azepine family, which includes various derivatives with significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-azepine can be synthesized through several methods. One common approach involves the [1,7]-electrocyclization of N-(buta-1,3-dienyl)imines. This reaction typically requires the use of potassium tert-butoxide as a base, leading to the formation of 4,5-dihydro-3H-azepines . Another method involves the recyclization of small and medium carbo- or azacyclanes, as well as multicomponent heterocyclization reactions .
Industrial Production Methods: Industrial production of this compound often relies on scalable one-pot synthesis procedures. These methods are designed to be efficient and cost-effective, allowing for the large-scale production of azepine derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azepinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the azepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed:
Oxidation: Azepinones and other oxygenated derivatives.
Reduction: Dihydro and tetrahydro azepines.
Substitution: Functionalized azepine derivatives with various substituents.
Scientific Research Applications
1-Phenyl-1H-azepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-phenyl-1H-azepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-Phenyl-1H-azepine can be compared with other similar compounds, such as:
Benzodiazepines: These compounds have a similar seven-membered ring structure but contain two nitrogen atoms.
Oxazepines: These compounds contain an oxygen atom in the ring and are studied for their potential pharmacological activities.
Thiazepines: These compounds contain a sulfur atom in the ring and exhibit different biological activities.
Uniqueness: Its phenyl group enhances its stability and reactivity compared to other azepine derivatives .
Properties
CAS No. |
32446-13-2 |
---|---|
Molecular Formula |
C12H11N |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-phenylazepine |
InChI |
InChI=1S/C12H11N/c1-2-7-11-13(10-6-1)12-8-4-3-5-9-12/h1-11H |
InChI Key |
LGQKWCHXQUKUMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CN(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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